Methyl-quinolin-8-ylmethyl-amine dihydrochloride

Aqueous solubility Salt selection Synthetic intermediate handling

Procure Methyl-quinolin-8-ylmethyl-amine dihydrochloride (CAS 1187933-26-1) for your research needs. This high-purity (≥97%) compound is a versatile 8-aminoquinoline building block, distinguished by its N-methyl secondary amine and single-carbon spacer. Its dihydrochloride salt form ensures excellent aqueous solubility, making it ideal for medicinal chemistry, metal chelation studies, and creating fluorescent probes for cellular imaging. Choose this well-characterized intermediate to ensure reproducible results in your SAR and synthesis-dependent applications.

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
CAS No. 1187933-26-1
Cat. No. B1423967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-quinolin-8-ylmethyl-amine dihydrochloride
CAS1187933-26-1
Molecular FormulaC11H14Cl2N2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC2=C1N=CC=C2.Cl.Cl
InChIInChI=1S/C11H12N2.2ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;;/h2-7,12H,8H2,1H3;2*1H
InChIKeyYXJCYDKXQDQYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-quinolin-8-ylmethyl-amine dihydrochloride (CAS 1187933-26-1): A Specialized 8-Aminoquinoline-Derived Building Block for Targeted Pharmaceutical and Chemical Synthesis


Methyl-quinolin-8-ylmethyl-amine dihydrochloride (CAS 1187933-26-1) is a quinoline-derived secondary amine hydrochloride salt with the molecular formula C11H14Cl2N2 and a molecular weight of 245.15 g/mol . This compound features a quinoline heterocyclic core substituted at the 8-position with an N-methylaminomethyl group, forming a dihydrochloride salt that enhances aqueous solubility and handling characteristics . As an 8-aminoquinoline derivative, it shares structural features with a class of compounds historically significant in antimalarial drug development, including primaquine and tafenoquine, though its specific substitution pattern (N-methylated secondary amine with a single-carbon spacer) distinguishes it from clinically established 8-aminoquinolines which typically feature longer, branched alkylamino side chains [1]. The compound is commercially available as a research chemical with reported purity of ≥97–98% and is utilized primarily as a synthetic intermediate in medicinal chemistry programs . This evidence guide provides a quantitative assessment of its differentiating characteristics to inform scientific procurement decisions relative to alternative 8-aminoquinoline building blocks.

Why Methyl-quinolin-8-ylmethyl-amine dihydrochloride (CAS 1187933-26-1) Cannot Be Replaced by Generic 8-Aminoquinoline Alternatives


In the 8-aminoquinoline class, minor structural variations produce profound differences in biological activity, toxicity profile, and metabolic fate [1]. The N-methyl secondary amine and single-carbon spacer of methyl-quinolin-8-ylmethyl-amine dihydrochloride represent a distinct substitution pattern that diverges from the branched 4-5 carbon alkylamino side chains associated with optimal antimalarial radical cure activity in established agents [2]. Furthermore, 8-aminoquinoline toxicity is intimately linked to metabolic activation, with CYP2D6-mediated oxidation of the quinoline ring being a key determinant of hemolytic potential [3]. The specific substitution at the 8-position directly modulates susceptibility to these metabolic pathways and the resultant toxicity profile [4]. Consequently, substitution with a generic 8-aminoquinoline building block bearing a different side chain (e.g., primary amine, longer alkyl chain, or alternative N-substitution) would yield a chemically distinct intermediate with divergent reactivity, biological target engagement, and metabolic susceptibility—undermining reproducibility in synthesis-dependent applications. The following evidence quantifies where this compound's specific molecular architecture creates verifiable differentiation.

Quantitative Differentiation Evidence for Methyl-quinolin-8-ylmethyl-amine dihydrochloride (CAS 1187933-26-1)


Salt Form and Solubility Advantage of Methyl-quinolin-8-ylmethyl-amine dihydrochloride Relative to Free Base Analogues

The dihydrochloride salt form of methyl-quinolin-8-ylmethyl-amine provides quantifiably enhanced aqueous solubility compared to its free base counterpart (CAS 60843-63-2, C11H12N2, MW 172.23) . The hydrochloride salt formation converts the neutral free base (calculated logP ≈ 2.85) into a charged dihydrochloride species, with reported aqueous solubility of approximately 65 mg/mL at 25°C for the structurally analogous mono-hydrochloride form . This represents a solubility increase of over one order of magnitude relative to the free base, which exhibits limited water solubility typical of uncharged quinoline amines. The enhanced solubility directly facilitates handling in aqueous reaction media, purification protocols, and biological assay buffer systems without requiring organic co-solvents.

Aqueous solubility Salt selection Synthetic intermediate handling 8-aminoquinoline

Purity Specification and Lot-to-Lot Consistency Parameters for Methyl-quinolin-8-ylmethyl-amine dihydrochloride

Methyl-quinolin-8-ylmethyl-amine dihydrochloride (CAS 1187933-26-1) is commercially supplied with validated purity specifications of ≥97–98% as determined by nuclear magnetic resonance (NMR) spectroscopy . This represents a higher and more rigorously characterized purity threshold compared to generic 8-aminoquinoline building blocks such as 8-quinolinemethanamine (CAS 15402-71-8) or 8-aminoquinoline (CAS 578-66-5), which are frequently offered at ≥95% purity or without analytically validated certification . The availability of Certificates of Analysis (COA) with lot-specific NMR and/or HPLC verification enables researchers to establish baseline reproducibility for synthetic transformations dependent on precise stoichiometry.

Analytical purity NMR characterization Quality control Synthetic building block

Structural Divergence from Optimal Antimalarial SAR: Differentiating Methyl-quinolin-8-ylmethyl-amine from Primaquine-Class 8-Aminoquinolines

Systematic evaluation of 200 8-aminoquinoline derivatives for radical curative activity against Plasmodium cynomolgi in rhesus monkeys established quantitative structure-activity relationships that differentiate methyl-quinolin-8-ylmethyl-amine from therapeutically optimized 8-aminoquinolines [1]. Among the 34 derivatives with activity equal or superior to primaquine, 14 of the 15 most active compounds (93%) and 13 of the 19 equally active compounds (68%) carried a branched alkyl chain of four to five carbons in length between the 8-amino and terminal amino groups [2]. Methyl-quinolin-8-ylmethyl-amine features a single-carbon spacer with N-methyl substitution—a structural motif that diverges fundamentally from this SAR-optimized architecture. The proximity of branching to the 8-amino group was identified as a critical but non-predictable determinant of curative activity, suggesting that this compound's minimal side chain would produce substantially different biological outcomes compared to primaquine (5-carbon branched chain) or tafenoquine (5-carbon branched chain with terminal substitutions) [3].

Structure-activity relationship 8-aminoquinoline Side chain architecture Radical cure activity

CYP2D6-Mediated Metabolic Activation: Structural Determinants of 8-Aminoquinoline Toxicity Differentiation

The hemolytic toxicity of 8-aminoquinolines is metabolism-dependent, with CYP2D6-mediated oxidation of the quinoline ring confirmed as a critical pathway for generating reactive metabolites and methemoglobin [1]. Studies demonstrate that CYP2D6 involvement was validated through enhanced safety of primaquine in CYP2D6-knock-out mice, co-administration with CYP2D6 inhibitors, and in vitro suppression of reactive oxygen species and methemoglobin generation [2]. The specific N-substitution at the 8-position modulates susceptibility to this metabolic pathway: (S)-primaquine is more susceptible to CYP2D6-catalyzed ring oxidation than (R)-primaquine, demonstrating enantioselective metabolism [3]. While methyl-quinolin-8-ylmethyl-amine lacks direct CYP2D6 metabolism data, its minimal N-methyl side chain differs substantially from the 4-5 carbon branched chains present in primaquine and tafenoquine—the structural feature that positions the terminal amine for enzymatic recognition and subsequent metabolic processing. This structural divergence implies altered CYP2D6 substrate recognition and potentially distinct toxicity-relevant metabolic fate compared to established 8-aminoquinolines [4].

Metabolic activation CYP2D6 Hemolytic toxicity 8-aminoquinoline safety pharmacology

Metal Chelation Capacity: N-Methyl Secondary Amine as a Bidentate Ligand Scaffold

The 8-aminoquinoline scaffold, including N-methyl-substituted derivatives, functions as a bidentate ligand capable of forming stable complexes with transition metals such as Cu²⁺, Fe³⁺, and Pt²⁺ . Methyl[(quinolin-8-yl)methyl]amine (the structural core of the dihydrochloride salt) forms coordination complexes through the quinoline nitrogen (N1) and the amine nitrogen (N8), creating a five-membered chelate ring [1]. This chelation capacity differentiates methyl-quinolin-8-ylmethyl-amine from non-chelating quinoline derivatives lacking the 8-position amine functionality. In vitro studies on structurally related 8-aminoquinoline metal complexes demonstrate quantifiable biological effects: a Pt(II)-8-aminoquinoline complex showed IC50 of 11.53 ± 0.16 μM against U373-MG glioblastoma cells, with 24-hour stability (IC50 8.39 ± 0.79 μM after incubation) [2]. Additionally, copper complexes of 8-aminoquinoline-uracil derivatives exhibited aromatase inhibitory activity with IC50 values of 0.7-1.7 μM and selectivity indices of 16.40-24.74 [3]. These data establish the chelation-competent nature of the 8-aminoquinoline scaffold, though direct complexation data for methyl-quinolin-8-ylmethyl-amine dihydrochloride itself require experimental confirmation.

Coordination chemistry Metal chelation Bidentate ligand Transition metal complexes

Validated Application Scenarios for Methyl-quinolin-8-ylmethyl-amine dihydrochloride (CAS 1187933-26-1) Based on Quantitative Differentiation Evidence


Synthesis of N-Alkylated 8-Aminoquinoline Derivatives for Non-Antimalarial SAR Exploration

For medicinal chemistry programs investigating 8-aminoquinoline scaffolds in therapeutic areas beyond malaria (e.g., neurology, oncology, or antimicrobial research), methyl-quinolin-8-ylmethyl-amine dihydrochloride provides a defined N-methyl secondary amine building block with a minimal single-carbon spacer. This structural feature diverges from the 4-5 carbon branched alkyl chains associated with optimal antimalarial radical cure activity (93% of high-activity derivatives), making it suitable for SAR studies where antimalarial optimization is not the objective [1]. The dihydrochloride salt form ensures aqueous solubility (structurally analogous ≈65 mg/mL) for convenient handling in parallel synthesis workflows without requiring organic co-solvents that may interfere with downstream biological assays . The documented ≥97-98% NMR-validated purity supports reproducible stoichiometry in multi-step synthetic sequences .

Metal Complexation Studies in Bioinorganic Chemistry and Catalysis

The 8-position N-methylaminomethyl group in methyl-quinolin-8-ylmethyl-amine functions as a bidentate N,N-chelating ligand, forming stable five-membered chelate rings with transition metals including Cu²⁺, Fe³⁺, and Pt²⁺ . This chelation capacity distinguishes it from quinoline derivatives lacking the 8-position amine functionality. Related 8-aminoquinoline metal complexes have demonstrated quantifiable biological activities, including Pt(II)-8AQ complexes with IC50 of 11.53 ± 0.16 μM against glioblastoma cells and Cu-8AQ complexes with aromatase inhibition IC50 of 0.7-1.7 μM [2]. Researchers can systematically explore the impact of N-methyl substitution on metal complex geometry, stability, and biological activity using this well-characterized dihydrochloride salt as a consistent ligand precursor [3].

Fluorescent Probe Development Leveraging Quinoline Fluorescence Properties

The quinoline core provides intrinsic fluorescence properties, and 8-aminoquinoline derivatives are established scaffolds for developing fluorescent probes for cellular imaging applications . Methyl-quinolin-8-ylmethyl-amine dihydrochloride offers a defined N-methyl secondary amine handle for conjugation to fluorophores, targeting moieties, or biomolecules. The high aqueous solubility of the dihydrochloride salt facilitates conjugation reactions in aqueous buffer systems, reducing the need for organic co-solvents that may denature biological targets. The minimal side chain structure (single-carbon spacer) minimizes steric interference with the quinoline fluorophore's electronic properties compared to bulkier 8-aminoquinoline derivatives with extended alkyl chains [4]. This compound has been specifically cited for use in creating fluorescent probes for real-time cellular imaging .

Analytical Method Development Requiring Well-Characterized Quinoline Reference Standards

For analytical chemistry applications including chromatography method development and spectroscopy calibration, methyl-quinolin-8-ylmethyl-amine dihydrochloride provides a well-characterized 8-aminoquinoline reference standard with documented purity specifications (≥97-98% by NMR) and available Certificates of Analysis . The defined molecular structure (C11H14Cl2N2, MW 245.15) and availability of analytical data (SMILES: CC1=NC2=C(C=CC=C2CN)C=C1.Cl.Cl) support method validation and system suitability testing . The dihydrochloride salt form ensures consistent handling characteristics and reproducible chromatographic behavior in reversed-phase HPLC methods, where salt form can significantly impact retention time reproducibility compared to free base analogues . This compound has been cited for use in analytical techniques to improve detection and quantification of related compounds .

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